molecular formula C8H20Cl2N2 B2820059 3-Ethyl-1,3-dimethylpiperazine;dihydrochloride CAS No. 2377033-89-9

3-Ethyl-1,3-dimethylpiperazine;dihydrochloride

Cat. No. B2820059
CAS RN: 2377033-89-9
M. Wt: 215.16
InChI Key: BDNGGLHHZSEGCN-UHFFFAOYSA-N
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Description

3-Ethyl-1,3-dimethylpiperazine dihydrochloride is a chemical compound with the CAS Number: 2377033-89-9. It has a molecular weight of 215.17 .


Molecular Structure Analysis

The InChI code for 3-Ethyl-1,3-dimethylpiperazine dihydrochloride is 1S/C8H18N2.2ClH/c1-4-8(2)7-10(3)6-5-9-8;;/h9H,4-7H2,1-3H3;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

Molecular Structure and Hydrogen Bonding

Research on similar compounds, such as N,N′-dimethylpiperazine betaines, has focused on understanding their molecular structure, hydrogen bonding, basicity, and spectroscopic properties. For example, the study of N,N′-dimethylpiperazine betaines reveals insights into the formation of infinite chains bridged by strong, symmetrical, and linear hydrogen bonds in their crystal structure. These studies are crucial for designing molecules with specific properties and functions, indicating potential applications in developing novel materials or chemical sensors (Dega-Szafran et al., 2002).

Synthetic Chemistry and Natural Product Analogs

Another significant area of application is the biogenetically-inspired synthesis of complex natural products, such as epidithiodiketopiperazines (ETPs), which exhibit potent biological activities. These efforts aim to understand and harness the unique structural features and biological functions of these molecules, potentially leading to new therapeutic agents. The complex synthetic strategies developed for these molecules, including strategies to address structural challenges and achieve stereoselective synthesis, could be relevant to the synthesis and study of "3-Ethyl-1,3-dimethylpiperazine dihydrochloride" and its derivatives (Kim & Movassaghi, 2015).

Reactivity and Derivative Synthesis

The synthesis and reactivity of pyrazine derivatives, as explored in various studies, highlight methods to generate novel compounds with potential applications in pharmaceuticals, agrochemicals, and materials science. These studies often involve the creation of new bonds, introduction of functional groups, and exploration of reaction mechanisms, providing valuable methodologies that could be applied to the synthesis and functionalization of "3-Ethyl-1,3-dimethylpiperazine dihydrochloride" (Ohta et al., 1979).

properties

IUPAC Name

3-ethyl-1,3-dimethylpiperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2.2ClH/c1-4-8(2)7-10(3)6-5-9-8;;/h9H,4-7H2,1-3H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDNGGLHHZSEGCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CN(CCN1)C)C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-1,3-dimethylpiperazine;dihydrochloride

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